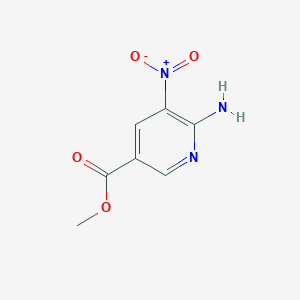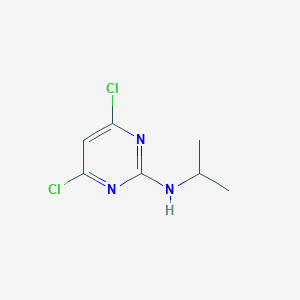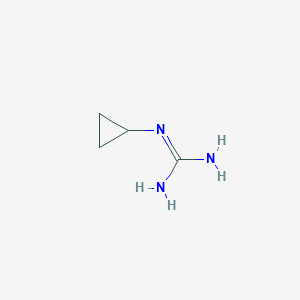
Methyl 6-amino-5-nitropyridine-3-carboxylate
Descripción general
Descripción
“Methyl 6-amino-5-nitropyridine-3-carboxylate” is a chemical compound with the molecular formula C7H7N3O4 . It is also known by the IUPAC name "methyl 6-amino-5-nitronicotinate" . The compound has a molecular weight of 197.15 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9) . The compound has a topological polar surface area of 111 Ų and a complexity of 240 . Physical And Chemical Properties Analysis
“Methyl 6-amino-5-nitropyridine-3-carboxylate” has a molecular weight of 197.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 197.04365571 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
“Methyl 6-amino-5-nitropyridine-3-carboxylate” can be used in the synthesis of fluorinated pyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Treatment of Organophosphorus Nerve-Agent Poisoning
The compound can be used in the synthesis of fluorine-containing pyridine aldoximes, which have potential use for the treatment of organophosphorus nerve-agent poisoning .
Nonlinear Optics
Pyridine-based materials, such as “Methyl 6-amino-5-nitropyridine-3-carboxylate”, are attractive for nonlinear optics (NLO) applications due to their D-π-A charge transfer molecular structure . They consist of electron donor (amino) and electron acceptor (nitro) groups, which induce a high NLO response .
High-Power Laser Applications
The compound can be used in the development of materials suitable for high-power laser applications . The laser damage threshold (LDT) analysis can be carried out using this compound .
Optical Limiting Applications
“Methyl 6-amino-5-nitropyridine-3-carboxylate” can be used in optical limiting applications . The optical limiting threshold of the compound is found to be 7.8 mW/cm² when using a solid-state laser of wavelength 532 nm .
Synthesis of Other Organic Compounds
“Methyl 6-amino-5-nitropyridine-3-carboxylate” can be used as a starting material or intermediate in the synthesis of other organic compounds. Its availability and reactivity make it a useful compound in organic synthesis.
Propiedades
IUPAC Name |
methyl 6-amino-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLDKSHKLPIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548926 | |
| Record name | Methyl 6-amino-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-5-nitropyridine-3-carboxylate | |
CAS RN |
104685-75-8 | |
| Record name | Methyl 6-amino-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90548926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-5-nitropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)



![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)





![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)